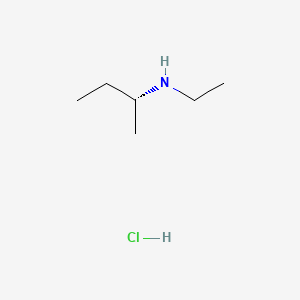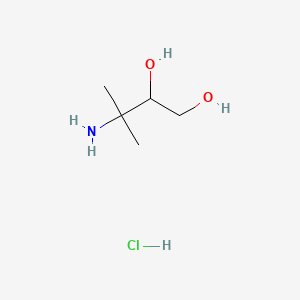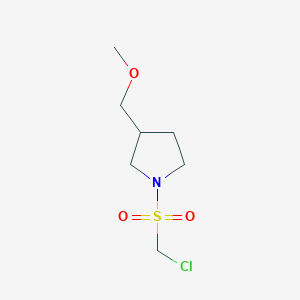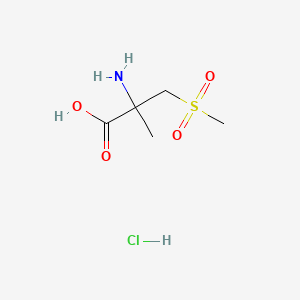
(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is a compound of significant interest in both biological and medicinal chemistry. It is a derivative of azetidine, a four-membered polar heterocycle characterized by high ring-strain energy, strong molecular rigidity, and satisfactory stability . The presence of the trifluoroacetyl group enhances its chemical properties, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the efficient ways to synthesize azetidines, including (2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid, is through the aza Paternò–Büchi reaction. This reaction involves the [2 + 2] photocycloaddition between an imine and an alkene component under UV light irradiation . The reaction conditions typically require a suitable solvent and controlled temperature to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the trifluoroacetyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Its unique chemical properties are explored for developing new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including material science and catalysis.
Mecanismo De Acción
The mechanism of action of (2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid involves its interaction with proteins, leading to protein misfolding and disruption of normal function . The compound targets specific molecular pathways, affecting cellular processes and providing insights into protein dynamics.
Comparación Con Compuestos Similares
Similar Compounds
L-azetidine-2-carboxylate: A proline analogue with similar biological and chemical properties.
Azetidine-containing natural products: These compounds share the azetidine ring structure but differ in functional groups and biological activities.
Uniqueness
(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is unique due to the presence of the trifluoroacetyl group, which enhances its reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
255883-13-7 |
|---|---|
Fórmula molecular |
C6H6F3NO3 |
Peso molecular |
197.11 g/mol |
Nombre IUPAC |
(2R)-1-(2,2,2-trifluoroacetyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-2-1-3(10)4(11)12/h3H,1-2H2,(H,11,12)/t3-/m1/s1 |
Clave InChI |
WXLABTHHHSXWLD-GSVOUGTGSA-N |
SMILES isomérico |
C1CN([C@H]1C(=O)O)C(=O)C(F)(F)F |
SMILES canónico |
C1CN(C1C(=O)O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)





![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)

![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)




